molecular formula C10H10O8 B1665414 Aceglatone CAS No. 642-83-1

Aceglatone

Cat. No.: B1665414
CAS No.: 642-83-1
M. Wt: 258.18 g/mol
InChI Key: ZOZKYEHVNDEUCO-XUTVFYLZSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Aceglatone can be synthesized through the acetylation of D-glucaro-1,4-lactone. The process involves the reaction of D-glucaro-1,4-lactone with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under mild conditions, with the temperature maintained around room temperature to 50°C .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is usually obtained as a white, odorless, and tasteless crystalline powder .

Chemical Reactions Analysis

Types of Reactions

Aceglatone undergoes several types of chemical reactions, including:

    Hydrolysis: this compound can be hydrolyzed to D-glucaro-1,4-lactone and acetic acid under acidic or basic conditions.

    Oxidation: It can be oxidized to form various oxidized derivatives, depending on the reagents and conditions used.

    Reduction: this compound can be reduced to form reduced derivatives, although this reaction is less common.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride can be used.

Major Products Formed

    Hydrolysis: D-glucaro-1,4-lactone and acetic acid.

    Oxidation: Various oxidized derivatives of this compound.

    Reduction: Reduced derivatives of this compound.

Scientific Research Applications

Aceglatone has a wide range of scientific research applications, including:

Mechanism of Action

Aceglatone exerts its effects primarily through the inhibition of the enzyme β-glucuronidase. By inhibiting this enzyme, this compound prevents the breakdown of glucuronides, which are compounds that help in the detoxification and elimination of various substances from the body. This inhibition can lead to the accumulation of glucuronides, which may have therapeutic effects, particularly in cancer prevention and treatment .

Comparison with Similar Compounds

Aceglatone is unique in its structure and mechanism of action compared to other similar compounds. Some similar compounds include:

This compound stands out due to its specific acetylated structure, which enhances its inhibitory effects on β-glucuronidase and its potential therapeutic applications.

Properties

CAS No.

642-83-1

Molecular Formula

C10H10O8

Molecular Weight

258.18 g/mol

IUPAC Name

[(3R,3aR,6S,6aR)-6-acetyloxy-2,5-dioxo-3,3a,6,6a-tetrahydrofuro[3,2-b]furan-3-yl] acetate

InChI

InChI=1S/C10H10O8/c1-3(11)15-7-5-6(18-9(7)13)8(10(14)17-5)16-4(2)12/h5-8H,1-2H3/t5-,6-,7-,8+/m1/s1

InChI Key

ZOZKYEHVNDEUCO-XUTVFYLZSA-N

Isomeric SMILES

CC(=O)O[C@@H]1[C@H]2[C@H]([C@@H](C(=O)O2)OC(=O)C)OC1=O

SMILES

CC(=O)OC1C2C(C(C(=O)O2)OC(=O)C)OC1=O

Canonical SMILES

CC(=O)OC1C2C(C(C(=O)O2)OC(=O)C)OC1=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

2,5-di-O-acetyl glucaro-(1,4)-(6-3)-dilactone
aceglatone
aceglatone monosodium salt
diacetyl glucaro-(1,4)-(6-3)-dilactone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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